1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

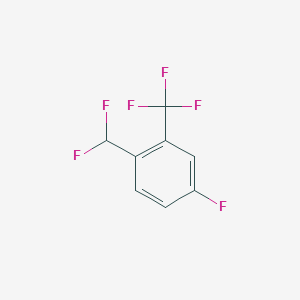

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of difluoromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as nickel complexes, which facilitate the addition of difluoromethyl and trifluoromethyl groups to the aromatic ring .

Industrial production methods often involve the use of metal-based catalysts to transfer difluoromethyl groups to specific sites on the benzene ring. For example, the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical, which then adds to a nickel complex, resulting in the formation of the desired product .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.

Oxidation and Reduction: The difluoromethyl and trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include lithium reagents for metalation and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₄F₆

- CAS Number : 1214334-45-8

- The compound features a difluoromethyl group and a trifluoromethyl group, contributing to its distinct properties compared to less fluorinated analogs.

Scientific Research Applications

-

Medicinal Chemistry

- The trifluoromethyl group is known to improve the potency and metabolic stability of pharmaceutical compounds. This makes 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene a potential candidate for drug development, particularly in creating new therapeutic agents with enhanced biological activity .

- Research indicates that compounds with difluoromethyl groups can modulate lipophilicity and hydrogen bonding properties, which are critical for drug absorption and distribution .

-

Fluorinated Materials

- The high degree of fluorination imparts unique thermal and chemical stability, making this compound suitable for applications in advanced materials. This includes the development of coatings, polymers, and other materials that require enhanced durability under harsh conditions .

- Fluorinated compounds are often utilized in the production of specialty chemicals and agrochemicals due to their unique properties, such as low surface tension and high resistance to solvents.

-

Synthetic Chemistry

- This compound serves as a versatile intermediate in organic synthesis. It can be employed in various reactions including nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of more complex fluorinated organic molecules .

- Recent advancements in difluoromethylation techniques have streamlined the incorporation of difluoromethyl groups into larger biomolecules, enhancing the scope of synthetic applications in pharmaceuticals .

Case Study 1: Drug Development

A study explored the synthesis of novel antifungal agents incorporating difluoromethyl groups. The resulting compounds exhibited improved efficacy against resistant strains of fungi compared to traditional antifungal drugs. The presence of the trifluoromethyl group was crucial in enhancing the compounds' bioavailability and metabolic stability.

Case Study 2: Material Science

Research conducted on fluorinated polymers revealed that incorporating this compound significantly improved thermal stability and chemical resistance. These polymers demonstrated superior performance in high-temperature applications, making them suitable for use in aerospace and automotive industries.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets.

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

(Difluoromethyl)benzene: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1,3-Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups, which can lead to different regioselectivity and reactivity in chemical reactions.

1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound has a trifluoromethoxy group instead of a difluoromethyl group, resulting in different steric and electronic effects.

Biologische Aktivität

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene, a fluorinated aromatic compound, is of significant interest in medicinal chemistry and materials science due to its unique biological activities and chemical properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C8H5F5

- Molecular Weight : 202.12 g/mol

- CAS Number : 1214334-45-8

- Physical State : Liquid at room temperature

The compound features a difluoromethyl group and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and interaction with biological systems.

This compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with enzymes. For instance, studies have shown that similar fluorinated compounds can inhibit key metabolic enzymes, thereby affecting metabolic pathways such as glycolysis and the citric acid cycle .

- Antimicrobial Properties : Compounds with trifluoromethyl groups have demonstrated antimicrobial activity. Research indicates that these groups can disrupt microbial cell membranes, leading to cell lysis.

Case Studies

-

Fluorinated Compounds in Cancer Therapy :

- A study investigated a series of fluorinated benzene derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Neuropharmacological Effects :

Comparative Biological Activity

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| 4-Fluoroaniline | Enzyme Inhibition | 20 | |

| Trifluoromethylbenzene | Antimicrobial | 10 |

Toxicological Considerations

While fluorinated compounds like this compound show promising biological activities, their toxicity profiles must be carefully evaluated. Studies indicate that excessive exposure can lead to cellular toxicity through oxidative stress mechanisms and disruption of metabolic pathways .

Safety Data

It is crucial to assess the safety data for handling this compound:

- Acute Toxicity : Limited data available; requires further investigation.

- Chronic Exposure Risks : Potential for cumulative toxicity in long-term exposure scenarios.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQRPVAOCQNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.